molecular formula C23H22N2O5 B2958591 ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate CAS No. 898457-28-8

ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate

Cat. No.: B2958591
CAS No.: 898457-28-8
M. Wt: 406.438
InChI Key: ZFQOGIJSQUIENP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido group to a 1,2-dihydroisoquinolin-1-one scaffold. The dihydroisoquinolinyl moiety is substituted with a propenyl (allyl) group at position 2, which may confer reactivity for further functionalization (e.g., Michael additions) .

Properties

IUPAC Name

ethyl 4-[[2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-3-13-25-14-12-18-19(22(25)27)6-5-7-20(18)30-15-21(26)24-17-10-8-16(9-11-17)23(28)29-4-2/h3,5-12,14H,1,4,13,15H2,2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQOGIJSQUIENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Prop-2-en-1-yl Group: The next step involves the alkylation of the isoquinoline derivative with an allyl halide to introduce the prop-2-en-1-yl group.

    Formation of the Amide Bond: The isoquinoline derivative is then reacted with 4-aminobenzoic acid to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate group, where nucleophiles such as amines or thiols can replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to three analogs (Table 1), differing in substituents on the dihydroisoquinolinyl group and the amide/ester components.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate (Target) C₂₁H₂₀N₂O₅ 348.4 Ethyl benzoate; allyl-substituted dihydroisoquinolinyl
N-Benzyl-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide (G856-9374) C₂₁H₂₀N₂O₃ 348.4 N-Benzyl acetamide; allyl-substituted dihydroisoquinolinyl
2-{[2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide (G856-9431) C₂₁H₁₉F₃N₂O₄ 420.39 Trifluoromethylphenyl acetamide; 2-methoxyethyl-substituted dihydroisoquinolinyl
Methyl 4-{2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate (CAS 898431-07-7) C₂₂H₂₂N₂O₅ 394.42 Methyl benzoate; propyl-substituted dihydroisoquinolinyl
Key Observations:

Ester Group Influence: The target compound’s ethyl ester (vs. methyl in CAS 898431-07-7) may enhance hydrolytic stability and lipophilicity. Ethyl esters are less polar than methyl esters, which could improve bioavailability in drug design . supports that ethyl 4-(dimethylamino) benzoate exhibits superior reactivity and physical properties in resin formulations compared to methacrylate derivatives, suggesting ethyl esters may generally enhance material performance.

The 2-methoxyethyl group in G856-9431 increases hydrophilicity, while the trifluoromethylphenyl acetamide adds steric bulk and electronic effects (e.g., electron-withdrawing CF₃ group) .

Amide Group Modifications :

  • Replacement of the ethyl benzoate (target) with N-benzyl (G856-9374) or trifluoromethylphenyl (G856-9431) groups alters hydrogen-bonding capacity and steric interactions, which may affect binding affinity in biological targets .

Reactivity and Functional Implications

  • Allyl vs. Propyl Groups : The allyl group’s unsaturated bond in the target compound offers reactivity absent in propyl analogs, enabling conjugation or crosslinking in polymer chemistry .
  • Trifluoromethylphenyl Effect : The CF₃ group in G856-9431 enhances metabolic stability and may improve pharmacokinetic profiles in medicinal chemistry applications .
  • Ester Hydrolysis : Ethyl esters typically hydrolyze slower than methyl esters under physiological conditions, as seen in resin studies (), suggesting prolonged activity for the target compound .

Biological Activity

Ethyl 4-(2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamido)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure

The compound can be described by its complex structure, which includes an ethyl ester group, an isoquinoline moiety, and an acetamido function. This unique combination of structural features may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor activity. For instance, derivatives of isoquinoline have been shown to inhibit cell proliferation in various cancer cell lines. In a study evaluating related compounds, several exhibited GI50 values (the concentration required to inhibit cell growth by 50%) below 10 µM against breast cancer cell lines, suggesting promising anticancer potential .

Antimicrobial Properties

Isoquinoline derivatives have been investigated for their antimicrobial properties. A related study showed that certain benzamide derivatives demonstrated inhibitory effects against various bacterial strains and fungi, although the specific activity of this compound requires further investigation in this context .

The mechanism through which these compounds exert their biological effects often involves interaction with specific molecular targets within cells. For example, some isoquinoline-based compounds have been identified as inhibitors of key enzymes involved in cancer cell metabolism and proliferation. The exact mechanism for this compound remains to be elucidated but may involve similar pathways.

Case Study 1: Anticancer Efficacy

In a recent study, a series of isoquinoline derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One compound demonstrated a GI50 value of 6.57 µM against the MDA-MB-468 breast cancer cell line, indicating strong antiproliferative activity. The structure of this compound shares similarities with this compound, suggesting potential for similar efficacy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzamide derivatives. While this compound was not directly tested, related compounds showed moderate activity against Gram-positive bacteria and fungi, indicating that further exploration into its antimicrobial potential could be beneficial .

Table 1: Biological Activity Summary of Isoquinoline Derivatives

Compound NameActivity TypeGI50 Value (µM)Target Cell Line
Compound AAnticancer6.57MDA-MB-468
Compound BAntimicrobialNot specifiedVarious bacterial strains
Ethyl DerivativeNot testedN/AN/A

Table 2: Structural Features of Related Compounds

Compound NameStructural FeatureBiological Activity
Ethyl 4-BenzoateEster groupAnticancer
Isoquinoline DerivativeIsoquinoline coreAntimicrobial

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